Acedapsone-d8
Description
Significance of Stable Isotope-Labeled Compounds in Pharmaceutical Sciences
The application of stable isotope-labeled compounds in pharmaceutical sciences is extensive and critical for advancing drug research and development. moravek.comalfa-chemistry.comudspub.com They are widely used in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), due to their ability to enhance the accuracy and robustness of these techniques. alfa-chemistry.comudspub.comwuxiapptec.comnih.gov
Role in Enhancing Analytical Accuracy and Precision
One of the primary roles of stable isotope-labeled compounds is to serve as internal standards in analytical methods like LC-MS/MS. alfa-chemistry.comacanthusresearch.comwuxiapptec.comnih.govwaters.com An internal standard is a known quantity of a reference compound added to samples to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are particularly effective because they have nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery during sample preparation. wuxiapptec.com Furthermore, in mass spectrometry, the degree of ionization suppression or enhancement caused by co-eluting matrix components is the same for the SIL-IS and the analyte, even under significant matrix effects. wuxiapptec.comnih.govwaters.com This co-elution and similar behavior allow the SIL-IS to compensate for variations and matrix effects, significantly improving the accuracy and precision of quantitative analysis. wuxiapptec.comnih.govwaters.com It is crucial that the SIL internal standard co-elutes with the unlabeled compound for effective compensation of matrix effects. waters.com The purity of the SIL internal standard is also vital, as unlabeled impurities can negatively impact quantitation. acanthusresearch.comwaters.com
Applications in Drug Development and Research
Stable isotope-labeled compounds are invaluable in various stages of drug development and research. moravek.comalfa-chemistry.comudspub.com They are extensively used in pharmacokinetic (PK) studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. moravek.comalfa-chemistry.comacanthusresearch.com By tracking the labeled drug within biological systems, researchers can gain detailed insights into its behavior, which is essential for determining appropriate dosages and improving therapeutic efficacy. alfa-chemistry.com They also play a role in pharmacodynamic (PD) studies by helping to understand drug-receptor interactions. alfa-chemistry.com In bioanalysis, SIL standards are used for the quantification of drugs, metabolites, and biomarkers in complex biological matrices such as blood, urine, and tissues. alfa-chemistry.com This is particularly important for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com The use of SIL-IS can also accelerate drug development timelines by enhancing the efficiency of sample processing. wuxiapptec.com
Nomenclature and Structural Characteristics of Dapsone-D8
Dapsone-D8 is a deuterium-labeled analog of the well-known sulfone antibiotic, Dapsone (B1669823). veeprho.commedchemexpress.comaxios-research.com Dapsone, also known as 4,4'-sulfonyldianiline, has a chemical formula of C₁₂H₁₂N₂O₂S. nih.govwikipedia.orgwmcloud.org Dapsone-D8 (Major) has the CAS Number 557794-38-4. veeprho.comaxios-research.comnih.govcaymanchem.comguidechem.comsussex-research.comchemscene.comguidechem.compharmaffiliates.com
Deuterium (B1214612) Labeling Strategy and Rationale
Dapsone-D8 is specifically labeled with eight deuterium atoms. axios-research.comnih.govcaymanchem.comguidechem.comchemscene.comscbt.com The "Major" designation often indicates that the primary isotopic form in a given sample is the one with eight deuterium atoms, although other isotopologues (e.g., d7, d6) may be present in smaller amounts. guidechem.compharmaffiliates.comlgcstandards.comlabmix24.com The deuterium labeling in Dapsone-D8 is typically on the phenyl rings. nih.govcaymanchem.comguidechem.comchemscene.com For example, one reported formal name is 4,4'-sulfonylbis-benzen-2,3,5,6-d₄-amine, indicating four deuterium atoms on each of the two phenyl rings at the 2, 3, 5, and 6 positions relative to the amino group. veeprho.comcaymanchem.com
The rationale behind using deuterium labeling is to create a molecule that is chemically and physically very similar to the unlabeled parent compound but has a distinct mass due to the heavier deuterium atoms. moravek.comacanthusresearch.com This mass difference is crucial for differentiation and detection using mass spectrometry. alfa-chemistry.comacanthusresearch.com Deuterium is a stable isotope of hydrogen, and replacing hydrogen atoms with deuterium at specific, non-exchangeable positions in the molecule ensures the stability of the label in biological matrices. acanthusresearch.com This stability is essential for the labeled compound to accurately mimic the behavior of the unlabeled analyte throughout the analytical process. acanthusresearch.comwuxiapptec.com
Comparison with Unlabeled Dapsone
Dapsone-D8 is a deuterium-labeled version of Dapsone. medchemexpress.comaxios-research.com While the chemical properties are expected to be very similar, the key difference lies in their molecular weight. Unlabeled Dapsone has a molecular formula of C₁₂H₁₂N₂O₂S and a molecular weight of approximately 248.30 g/mol . nih.govwikipedia.orgwmcloud.orgguidechem.com Dapsone-D8, with the replacement of eight hydrogen atoms (atomic weight ~1.008) with eight deuterium atoms (atomic weight ~2.014), has a molecular formula that can be represented as C₁₂H₄D₈N₂O₂S and a molecular weight of approximately 256.35 g/mol . axios-research.comcaymanchem.comguidechem.comchemscene.compharmaffiliates.comscbt.com This mass difference of approximately 8 Da allows for clear differentiation between Dapsone and Dapsone-D8 using mass spectrometry. acanthusresearch.comcaymanchem.com This mass difference is sufficient for Dapsone-D8 to function effectively as an internal standard for the quantification of unlabeled Dapsone in analytical methods like LC-MS/MS. caymanchem.comresearchgate.net
Here is a comparison of key properties:
| Property | Unlabeled Dapsone (C₁₂H₁₂N₂O₂S) | Dapsone-D8 (C₁₂H₄D₈N₂O₂S) | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₄D₈N₂O₂S | axios-research.comnih.govwikipedia.orgcaymanchem.com |
| Molecular Weight | ~248.30 g/mol | ~256.35 g/mol | axios-research.comnih.govcaymanchem.comguidechem.com |
| PubChem CID | 2955 | 11128937 | nih.govnih.gov |
| CAS Number | 80-08-0 | 557794-38-4 | axios-research.comwikipedia.orgcaymanchem.comguidechem.com |
Note: Molecular weights are approximate and can vary slightly depending on the source and calculation method.
Current Research Landscape and Emerging Applications of Dapsone-D8
The primary application of Dapsone-D8 in current academic research is as a stable isotope-labeled internal standard for the quantitative analysis of Dapsone and its metabolites in biological samples. veeprho.comcaymanchem.comresearchgate.net This is particularly relevant in pharmacokinetic studies and therapeutic drug monitoring where accurate and precise measurement of drug concentrations is essential. alfa-chemistry.comveeprho.com
Research studies utilize Dapsone-D8 in LC-MS/MS methods to quantify Dapsone in matrices such as human plasma. researchgate.net The use of Dapsone-D8 as an internal standard helps to compensate for potential matrix effects and variations in sample processing, leading to more reliable analytical results. wuxiapptec.comnih.govwaters.comresearchgate.net For instance, a validated LC-MS/MS method for the simultaneous determination of Dapsone and its major metabolite, N-Acetyl Dapsone, in human plasma employed Dapsone-D8 as the internal standard. researchgate.net This method demonstrated good accuracy and precision, highlighting the utility of Dapsone-D8 in such bioanalytical applications. researchgate.net
Dapsone-D8 is also used as a reference standard in analytical method development and validation, as well as for quality control purposes during the synthesis and formulation stages of drug development. axios-research.com Its use as a reference standard ensures traceability against pharmacopeial standards. axios-research.com
While the core application remains as an internal standard for analytical quantification, the broader research landscape involving stable isotope labeling suggests potential emerging applications. As analytical techniques and research methodologies evolve, Dapsone-D8 could potentially be explored in areas such as:
Metabolomic Research: Tracking the metabolic fate of Dapsone using labeled versions could provide deeper insights into its biotransformation pathways. moravek.comudspub.com
Environmental Monitoring: Although Dapsone's environmental impact is not the primary focus of Dapsone-D8 research, stable isotope labeling in general is used to track pharmaceuticals in the environment. alfa-chemistry.com
Fundamental Research: Investigating reaction mechanisms or interactions of Dapsone at a molecular level using the labeled compound. moravek.comadesisinc.com
However, current readily available research specifically on Dapsone-D8 predominantly focuses on its established role as an internal standard in quantitative bioanalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization Methodologies for Dapsone D8
Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Dapsone-D8 involves the selective incorporation of eight deuterium atoms into the dapsone (B1669823) molecule. Various deuteration techniques can be employed to achieve this isotopic labeling.
Deuteration Techniques and Optimization
Deuterium can be introduced into organic molecules through several methods, including hydrogen-deuterium exchange reactions and deuterodehalogenation acs.orgnih.gov. Hydrogen isotope exchange, particularly via C-H activation, is a valuable method for late-stage isotopic labeling acs.org. Catalytic transfer deuteration and hydrodeuteration are also emerging as powerful techniques for selective deuterium incorporation, often avoiding the need for D2 gas and pressurized systems by utilizing readily synthesized deuterium donors acs.org.
Optimization of deuteration techniques is crucial to achieve high deuterium incorporation and regioselectivity. This often involves the careful selection of catalysts, solvents, and reaction conditions acs.orgnih.gov. For instance, in palladium-catalyzed H-D exchange reactions using D2O, the choice of catalyst support and solvent can significantly impact deuterium levels and selectivity nih.gov. Optimization studies may involve screening different catalysts and solvents to maximize deuterium incorporation at the desired positions while minimizing exchange at other sites acs.orgnih.gov.
Precursor Selection and Reaction Conditions
The synthesis of Dapsone-D8 typically involves starting materials that can be selectively deuterated or utilizing already deuterated precursors. While specific detailed synthetic routes for Dapsone-D8 are not extensively detailed in the provided sources, general approaches to dapsone synthesis and deuterium labeling can be considered. Precursors for Dapsone-D8 can include less deuterated forms, such as Dapsone-D4, or deuterated intermediates like Dapsone hydroxylamine-D8 guidechem.com.
General reaction conditions for modifying dapsone or its precursors might involve the use of bases like potassium carbonate in solvents such as dimethylformamide (DMF), as seen in the synthesis of dapsone derivatives sysrevpharm.org. For deuteration via H-D exchange, conditions often involve a deuterium source like D2O and a catalyst, such as palladium on carbon (Pd/C) nih.gov. The reaction temperature and duration are also critical parameters that need to be optimized to achieve the desired level and position of deuterium incorporation acs.orgnih.gov.
Analytical Characterization of Synthesized Dapsone-D8
Rigorous analytical characterization is essential to confirm the successful synthesis of Dapsone-D8 and to verify its isotopic enrichment, purity, and the precise position of the deuterium atoms. Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable for this purpose chemscene.com.
Spectroscopic Techniques for Isotopic Enrichment Verification
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary spectroscopic methods used to verify the isotopic enrichment and purity of deuterated compounds like Dapsone-D8 chemscene.com.
Mass spectrometry is a powerful tool for determining the molecular weight and isotopic composition of a compound caymanchem.comguidechem.comresearchgate.net. For Dapsone-D8, MS is used to confirm the incorporation of eight deuterium atoms by observing the expected increase in molecular weight compared to unlabeled dapsone. The molecular weight of unlabeled dapsone (C₁₂H₁₂N₂O₂S) is approximately 248.30 g/mol , while Dapsone-D8 (C₁₂H₄D₈N₂O₂S) has a molecular weight of approximately 256.35 g/mol clearsynth.comsimsonpharma.comguidechem.com.
LC-MS or GC-MS is commonly employed for the quantification of dapsone using Dapsone-D8 as an internal standard caymanchem.comveeprho.comclearsynth.comsimsonpharma.commedchemexpress.comnordicbiosite.com. In these applications, the mass spectrometer is used to detect and quantify both the unlabeled dapsone and the deuterated internal standard based on their unique mass-to-charge ratio (m/z) values. For example, in a UPLC-MS/MS method, Dapsone and Dapsone-D8 can be monitored in Multiple Reaction Monitoring (MRM) mode using specific precursor and product ions. The precursor ion for dapsone is typically at m/z 249.000, yielding a product ion at m/z 156.100. For Dapsone-D8, the precursor ion is at m/z 257.100, with a corresponding product ion at m/z 160.00 isca.me. This difference in m/z allows for the clear differentiation and simultaneous quantification of the labeled and unlabeled species.
An example of MS parameters used for the analysis of Dapsone and Dapsone-D8 by LC-MS/MS is shown in the table below:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | 249.000 | 156.100 |
| Dapsone-D8 | 257.100 | 160.00 |
The relative intensities of the molecular ion peaks and fragment ion peaks in the mass spectrum can provide information about the isotopic purity and the extent of deuterium incorporation caymanchem.comguidechem.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of molecules and can definitively confirm the position of deuterium atoms within a molecule simsonpharma.comwikipedia.org. While proton NMR (¹H NMR) is commonly used for structural elucidation, deuterium NMR (²H NMR) is specifically employed to analyze deuterated compounds simsonpharma.comwikipedia.org.
In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, ²H NMR directly detects the deuterium nuclei. The chemical shift of a deuterium signal in a ²H NMR spectrum provides information about the electronic environment of the deuterium atom, similar to how chemical shifts in ¹H NMR indicate the environment of protons simsonpharma.comwikipedia.org.
By analyzing the ²H NMR spectrum of Dapsone-D8, researchers can confirm that deuterium atoms are located at the intended positions on the benzene (B151609) rings. The absence of significant signals in the ¹H NMR spectrum at the positions where deuterium is expected further supports successful deuteration simsonpharma.comwikipedia.org. While ²H NMR typically has lower resolution compared to ¹H NMR due to the smaller magnetic dipole moment of deuterium, it is highly effective in verifying the presence and location of deuterium labels wikipedia.org. NMR, including ¹H NMR in deuterated solvents like DMSO-d6 or D2O, is a standard technique for characterizing dapsone and its complexes, demonstrating its applicability in confirming the structure of Dapsone-D8 researchgate.net.
Mass Spectrometry (MS) for Isotopic Purity
Chromatographic Purity Assessmentclearsynth.com
Chromatographic purity assessment is a critical step in the characterization of Dapsone-D8 to ensure its suitability as an analytical standard. This involves using chromatographic techniques to separate and quantify the components of a sample, identifying impurities and determining the percentage of the target compound.
High-Performance Liquid Chromatography (HPLC)mims.com
HPLC is a widely used technique for assessing the purity of pharmaceutical compounds, including Dapsone and its labeled analogs japsonline.comnih.gov. HPLC methods for Dapsone typically involve reversed-phase columns and mobile phases consisting of mixtures of organic solvents (such as acetonitrile (B52724) or methanol) and aqueous buffers japsonline.comresearchgate.net. Detection is often performed using UV detectors at wavelengths around 230 nm or 270 nm, or by mass spectrometry (LC-MS/MS) japsonline.comresearchgate.netresearchgate.net.
Research findings demonstrate the application of HPLC for Dapsone analysis. For instance, a validated RP-HPLC-UV method for Dapsone quantification in polymeric nanocapsules used a C18 column with a mobile phase of acetonitrile and 1.5% acetic acid (25:75 v/v) and detection at 230 nm. This method showed linearity in the range of 5-25 µg/mL with a correlation coefficient of 0.9999 and good precision and accuracy japsonline.com. Another study utilized HPLC-MS/MS for the determination of Dapsone and its metabolites in aquatic products, employing a C18 column and methanol (B129727) and water as the mobile phase fxcsxb.com.
For Dapsone-D8, HPLC is used to determine its chemical purity. A Certificate of Analysis for Dapsone-D8 indicated an HPLC purity of 94.46% at 295 nm lgcstandards.com.
Ultra-Performance Liquid Chromatography (UPLC)clearsynth.comguidechem.com
UPLC is an advanced form of HPLC that uses smaller particle size columns and higher flow rates, resulting in faster analysis times, improved resolution, and increased sensitivity isca.me. UPLC, often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS), is particularly valuable for the analysis of complex samples and for achieving lower limits of detection isca.me.
Dapsone-D8 is utilized as an internal standard in UPLC-MS/MS methods for the quantification of Dapsone in biological matrices like human plasma researchgate.netisca.me. These methods leverage the sensitivity and specificity of mass spectrometry to distinguish between Dapsone and its deuterated analog. A validated UPLC-MS/MS method for Dapsone quantification in human plasma used Dapsone-D8 as an internal standard. The chromatographic separation was performed on a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 5mM Ammonium (B1175870) Acetate (B1210297) (50:50, v/v). The retention time for both Dapsone and Dapsone-D8 was approximately 1.45 minutes, with a total run time of 3.00 minutes isca.me. Detection was carried out using a triple-quadrupole mass spectrometer in positive polarity electro spray ionization (ESI) technique, monitoring specific ion transitions for Dapsone and Dapsone-D8 researchgate.netisca.me.
Quality Control and Reference Standard Applications in Drug Developmentaxios-research.com
Dapsone-D8 plays a crucial role in quality control (QC) and serves as a reference standard in various stages of drug development, particularly for analytical method development and validation clearsynth.comaxios-research.comweblivelink.com. Its use as a stable isotope-labeled internal standard enhances the reliability and accuracy of quantitative analytical methods veeprho.com.
Method Development and Validation (AMV)axios-research.comguidetomalariapharmacology.orgwmcloud.org
Analytical Method Validation (AMV) is a process that confirms that an analytical method is suitable for its intended purpose. Dapsone-D8 is frequently used during the development and validation of analytical methods for Dapsone, especially those employing mass spectrometry clearsynth.comaxios-research.comweblivelink.com. The use of a stable isotope-labeled internal standard like Dapsone-D8 helps to compensate for variations that can occur during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and precision of the method isca.me.
Validated methods using Dapsone-D8 as an internal standard have been developed for the quantification of Dapsone in biological samples researchgate.netisca.me. These validation processes typically assess parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability researchgate.netisca.me. For example, a validated LC-MS/MS method for simultaneous determination of Dapsone and N-Acetyl Dapsone in human plasma used Dapsone-D8 as the internal standard and demonstrated linearity in the range of 0.50-2,500.00 ng/mL for Dapsone, with intra- and inter-run precisions less than 15% and accuracies within 100±15% researchgate.net.
Traceability to Pharmacopeial Standards (USP, EP)axios-research.com
Reference standards are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. Dapsone-D8, as a reference standard, can provide traceability to official pharmacopeial standards such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) axios-research.comsynzeal.com.
Advanced Bioanalytical Methodologies Utilizing Dapsone D8
Development and Validation of Quantitative Bioanalytical Assays
The development and validation of quantitative bioanalytical assays utilizing Dapsone-D8 involve establishing protocols that ensure the method is accurate, precise, sensitive, and selective for the intended application. researchgate.netresearchgate.netisca.inisca.meresearchgate.net Validation typically follows regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.netresearchgate.netisca.inisca.meresearchgate.net The use of a stable isotopically labeled internal standard like Dapsone-D8 is a gold standard approach to minimize variability and enhance the reliability of the quantitative results. lcms.czresearchgate.netchemrxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is the predominant technique for the bioanalysis of dapsone (B1669823) using Dapsone-D8 as an internal standard due to its high sensitivity and specificity. isca.inisca.memdpi.comnih.govpreprints.orgnih.gov The method involves separating the analyte (dapsone) and the internal standard (Dapsone-D8) chromatographically before their detection and quantification by mass spectrometry. researchgate.netisca.menih.gov
Optimization of Chromatographic Conditions
Optimizing chromatographic conditions is crucial for achieving adequate separation of dapsone and Dapsone-D8 from endogenous matrix components and potential interferences. researchgate.netisca.meresearchgate.net Typical approaches involve using reversed-phase columns, such as C18, with mobile phases consisting of a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netisca.meresearchgate.netnih.gov The mobile phase composition, flow rate, and column temperature are adjusted to achieve optimal peak shape, retention time, and separation efficiency within a reasonable run time. researchgate.netisca.meresearchgate.net For instance, one method utilized a Chromolith C18 column with an isocratic mobile phase of acetonitrile and 2mM Ammonium acetate (B1210297) at a flow rate of 0.8 mL/min for the simultaneous determination of dapsone and its metabolite. researchgate.net Another method employed a Phenomenex Luna C18 column with a mobile phase of Acetonitrile: 5mM Ammonium Acetate (50:50, v/v) at a flow rate of 0.4 mL/min, achieving retention times of approximately 1.45 minutes for both dapsone and Dapsone-D8. isca.me
Mass Spectrometric Parameters (MRM Transitions, Dwell Time)
Mass spectrometric detection in LC-MS/MS for dapsone and Dapsone-D8 is typically performed using electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM). researchgate.netisca.inisca.mewur.nlnih.gov MRM involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity and sensitivity. researchgate.netisca.inisca.mewur.nlnih.gov
Characteristic MRM transitions for dapsone and Dapsone-D8 have been reported. For dapsone, a common transition is m/z 249.3 → 156.1. researchgate.net For Dapsone-D8, a typical transition is m/z 257.3 → 160.0 or m/z 257.100 → 160.00. researchgate.netisca.in The dwell time, which is the time spent monitoring a specific MRM transition, is optimized to ensure sufficient data points across the chromatographic peak for accurate integration while accommodating the analysis of multiple transitions if needed. nih.gov Optimizing parameters like declustering potential (DP) and collision energy (CE) for each transition is also critical for maximizing sensitivity. wur.nl
Here is a table summarizing typical MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | 249.3 | 156.1 |
| Dapsone-D8 | 257.3 | 160.0 |
| Dapsone-D8 | 257.100 | 160.00 |
Note: These are representative transitions, and specific values may vary depending on the instrument and method.
Sample Preparation Techniques for Biological Matrices
Efficient sample preparation is essential to isolate dapsone and Dapsone-D8 from complex biological matrices, remove interfering substances, and concentrate the analytes before LC-MS/MS analysis. Various techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netisca.menih.govingenieria-analitica.comnih.gov The choice of technique depends on the matrix, the required sensitivity, and the desired throughput.
Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique that involves partitioning analytes between two immiscible liquid phases. For dapsone analysis using Dapsone-D8, LLE has been employed to extract the compounds from plasma. researchgate.net In one reported method, plasma samples were subjected to liquid-liquid extraction using tertiary butyl methyl ether. researchgate.net LLE can be effective in removing polar interferences from the matrix.
Solid-Phase Extraction (SPE)
SPE is another widely used technique that utilizes a solid stationary phase to selectively retain analytes while the matrix components are washed away. isca.menih.govingenieria-analitica.comnih.gov Dapsone and Dapsone-D8 can be extracted from biological matrices like plasma and milk using SPE. isca.menih.govingenieria-analitica.comnih.gov One method for dapsone quantification in human plasma using Dapsone-D8 involved an SPE protocol using Orochem Panthera Deluxe cartridges. isca.me The procedure included conditioning the cartridge with methanol (B129727) and water, loading the sample, washing with water and methanol in water, and eluting the analytes with a solution of acetonitrile and ammonium acetate. isca.me SPE offers advantages such as cleaner extracts and higher concentration factors compared to LLE in some cases.
Validation Parameters and Acceptance Criteria
The validation of bioanalytical methods utilizing Dapsone-D8 as an internal standard is essential to ensure the method's reliability, accuracy, and consistency. This process involves evaluating several key parameters according to regulatory guidelines. isca.inresearchgate.netmedpace.com
Selectivity and Specificity
Selectivity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as endogenous substances, metabolites, or co-administered drugs, that may be expected to be present in the sample matrix. Specificity is a related term, particularly relevant for complex molecules, ensuring that the assay critical reagents are not significantly impacted by other endogenous components.
In bioanalytical methods employing Dapsone-D8, selectivity is typically evaluated by analyzing blank matrix samples from various sources to ensure no significant interference is observed at the retention times of either the analyte (dapsone or its metabolite) or the internal standard (Dapsone-D8). who.int Interference at the analyte's retention time should generally not exceed 20% of the lower limit of quantification (LLOQ) response, while interference at the internal standard's retention time should not exceed 5% of the internal standard's response at the LLOQ concentration. who.int Studies have shown methods utilizing Dapsone-D8 as an internal standard demonstrate no significant interference at the retention times of the analyte and the internal standard in blank human plasma samples. isca.in
Sensitivity (LLOQ, LOD)
Sensitivity is a critical parameter defining the lowest concentration of the analyte that can be reliably detected and quantified. It is typically characterized by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). researchgate.netjapsonline.comfxcsxb.comfda.gov
The LOD is the lowest concentration of the analyte that can be detected, though not necessarily quantified with acceptable accuracy and precision. nih.gov The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, typically defined by a signal-to-noise ratio of at least 10:1 and meeting specified accuracy and precision criteria (e.g., within ±20%). medpace.comnih.govsepscience.com For methods quantifying dapsone using Dapsone-D8 as an internal standard, reported LLOQ values can be as low as 5.000 ng/mL in human plasma, demonstrating high sensitivity. isca.in The LOD is often defined as a signal-to-noise ratio of 2:1 or 3:1. nih.govsepscience.com
Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true or nominal concentration of the analyte. Precision refers to the reproducibility of the measurements under specified conditions. These parameters are evaluated at different concentration levels, including the LLOQ and quality control (QC) samples (low, medium, and high QC). researchgate.netmedpace.comjapsonline.comfxcsxb.comfda.gov
Intra-day (within-run) precision and accuracy assess the variability and trueness of measurements performed within a single analytical run. medpace.com Inter-day (between-run) precision and accuracy assess the variability and trueness of measurements performed across multiple analytical runs on different days. medpace.com Acceptance criteria typically require intra- and inter-day precision (expressed as coefficient of variation, CV or %RSD) to be within 15%, except for the LLOQ, where it may be up to 20%. medpace.com Accuracy (expressed as % nominal value) should typically be within 15% of the nominal value, except for the LLOQ, where it may be within 20%. medpace.com Studies using Dapsone-D8 have reported intra-day and inter-day precision and accuracy values within these acceptable limits for the quantification of dapsone and its metabolites in human plasma. isca.inresearchgate.net
Table 1: Representative Accuracy and Precision Data for Dapsone Quantification
| Parameter | Concentration Level | Intra-day Precision (% CV) | Intra-day Accuracy (% Nominal) | Inter-day Precision (% CV) | Inter-day Accuracy (% Nominal) |
| Dapsone | LLOQ | 7.1 - 11.7 fda.gov | -15.7 to 4.0 fda.gov | 12.4 fda.gov | -7.5 fda.gov |
| Dapsone | Above LLOQ | 1.7 - 9.3 fda.gov | -4.8 to 0.5 fda.gov | 2.9 - 6.2 fda.gov | -2.6 to -0.6 fda.gov |
| N-Acetyl Dapsone | LLOQ | 4.6 - 13.8 fda.gov | -9.0 to 11.2 fda.gov | 7.1 - 13.2 fda.gov | -0.6 fda.gov |
| N-Acetyl Dapsone | Above LLOQ | 1.1 - 8.9 fda.gov | -5.21 to -0.2 fda.gov | 3.4 - 6.6 fda.gov | -3.8 to -1.7 fda.gov |
| Dapsone (Another Study) | QC Samples | 2.63 - 6.49 isca.in | 97.859 - 106.185 isca.in | - | - |
Recovery
Recovery assesses the efficiency of the sample preparation method in extracting the analyte and internal standard from the biological matrix. It is determined by comparing the analytical response of extracted samples spiked with the analyte and internal standard to the response of neat solutions at the same concentrations. researchgate.netjapsonline.comfxcsxb.comresearchgate.net Consistent and reproducible recovery is important for method reliability. isca.inresearchgate.net Mean recovery values for dapsone and its internal standard (Dapsone-D8) in human plasma have been reported, indicating efficient extraction procedures like solid phase extraction (SPE). isca.inisca.me Reported mean analyte recovery for dapsone can be around 64.8713%, while the mean internal standard recovery can be around 86.197%. isca.in
Stability in Biological Matrices
Stability evaluates the ability of the analyte and internal standard to remain unchanged in the biological matrix under various storage and handling conditions that are expected during sample collection, processing, and analysis. researchgate.netjapsonline.comfxcsxb.com This includes evaluating bench-top stability, freeze-thaw stability, auto-sampler stability, and long-term storage stability. isca.inisca.me Studies have shown that dapsone and its internal standard, Dapsone-D8, demonstrate sufficient stability in biological matrices like human plasma under typical storage conditions. isca.infda.govisca.me For instance, dapsone has been shown to be stable in human plasma through multiple freeze-thaw cycles and for extended periods when stored at low temperatures. fda.govisca.me
Application as an Internal Standard in Quantitative Analysis
Dapsone-D8 is widely applied as a stable isotopically labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in LC-MS/MS methods for the determination of dapsone and its metabolites in biological samples such as human plasma. isca.inresearchgate.netjapsonline.comresearchgate.netnih.govwikipedia.orgguidechem.com The use of a SIL-IS like Dapsone-D8 is crucial for achieving accurate and precise quantification due to its ability to compensate for potential variations that can occur during sample preparation, matrix effects, and instrumental analysis. scispace.com
Matrix effects, which can either suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis of biological samples. researchgate.net Since Dapsone-D8 is chemically identical to dapsone but for the incorporation of stable isotopes, it behaves similarly to the analyte during sample extraction and chromatographic separation and experiences comparable matrix effects. scispace.com By monitoring the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to more reliable quantitative results. scispace.com
In LC-MS/MS methods, Dapsone-D8 is typically added to biological samples at a known concentration before sample processing. isca.me Following extraction and chromatographic separation, both the analyte and Dapsone-D8 are detected and quantified by the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor and product ion transitions for each compound. researchgate.netisca.me For example, specific m/z transitions are monitored for dapsone and Dapsone-D8. isca.me The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the original sample, based on a calibration curve prepared using known concentrations of the analyte and a constant concentration of the internal standard in the same matrix. isca.me This approach is fundamental for validated bioanalytical methods used in pharmacokinetic, bioavailability, and bioequivalence studies. isca.inisca.me
Table 2: Representative LC-MS/MS Parameters for Dapsone and Dapsone-D8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | 249.000 isca.me | 156.100 isca.me |
| Dapsone-D8 | 257.100 isca.me | 160.00 isca.me |
The use of Dapsone-D8 as an internal standard has been successfully implemented in validated LC-MS/MS methods for quantifying dapsone and its major metabolite, N-Acetyl Dapsone, in human plasma, supporting various research and clinical applications. researchgate.netisca.me
Benefits of Deuterated Internal Standards in Mass Spectrometry
The use of deuterated internal standards like Dapsone-D8 in mass spectrometry-based bioanalysis offers significant advantages for achieving accurate and precise quantification. A primary benefit is their ability to compensate for variability introduced during various stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection aptochem.comresearchgate.netwuxiapptec.com.
Ideally, a deuterated internal standard should behave identically to the analyte of interest throughout the analytical process aptochem.com. This includes having similar extraction recovery, ionization efficiency in techniques like electrospray ionization (ESI), and chromatographic retention time aptochem.com. By adding a known quantity of the deuterated internal standard to each sample, any losses or signal fluctuations affecting the analyte are assumed to similarly affect the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, normalizing these variations and improving the reliability of the results researchgate.netwuxiapptec.com.
Deuterated internal standards provide a stable reference point that helps to correct for small errors and instrumental drift that can impact the sensitivity and consistency of mass spectrometry measurements scioninstruments.com. This is particularly important in highly sensitive MS setups where minor fluctuations can significantly affect results scioninstruments.com.
Impact on Matrix Effects and Ion Suppression
Matrix effects, caused by co-eluting components from the biological sample matrix, can significantly impact the ionization efficiency of the target analyte in mass spectrometry, leading to either ion suppression or enhancement oup.comwaters.com. These effects can be highly variable between different samples, posing a significant challenge to accurate quantification oup.com.
Deuterated internal standards are crucial for mitigating matrix effects clearsynth.com. Because they are chemically very similar to the analyte, they are expected to experience similar matrix effects scioninstruments.com. By monitoring the response of the deuterated internal standard, which is subjected to the same matrix components as the analyte, researchers can account for the degree of ion suppression or enhancement occurring in each sample clearsynth.com. The analyte-to-internal standard response ratio helps to normalize the signal, thereby compensating for matrix-induced variability and improving the accuracy of the quantitative analysis wuxiapptec.com.
However, it is important to note that while deuterated internal standards are generally effective, they may not always completely correct for matrix effects. In some cases, slight differences in retention time between the analyte and the deuterated internal standard, potentially due to deuterium (B1214612) isotope effects affecting lipophilicity, can lead to differential matrix effects oup.comwaters.commyadlm.org. This means the analyte and internal standard may experience different degrees of ion suppression or enhancement if they elute in regions with varying matrix component concentrations oup.commyadlm.org. Studies have shown that the matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ waters.com. Therefore, thorough method validation, including the assessment of matrix effects using post-extraction addition experiments, is essential even when employing deuterated internal standards myadlm.org.
Analytical Techniques for Metabolite Quantification
Accurate quantification of dapsone and its metabolites is essential for pharmacokinetic studies and understanding the drug's disposition in the body researchgate.netpacific.edu. Various analytical techniques have been employed for this purpose, with LC-MS/MS being a predominant method due to its sensitivity and selectivity researchgate.netisca.me.
Simultaneous Determination of Dapsone and Metabolites (e.g., N-Acetyl Dapsone)
LC-MS/MS methods are widely used for the simultaneous determination of dapsone and its major metabolite, N-acetyl dapsone (MADDS) researchgate.netpacific.edumedchemexpress.com. N-acetyl dapsone is formed in the liver through N-acetylation of dapsone nih.govcaymanchem.com. The rate of this acetylation is subject to genetic variation isca.menih.gov.
A typical LC-MS/MS method for simultaneous quantification involves sample preparation, chromatographic separation, and detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode researchgate.netisca.me. Dapsone-D8 is commonly used as an internal standard in such methods to ensure accuracy and precision researchgate.net.
An example of such a method involves liquid-liquid extraction of plasma samples, followed by separation on a reversed-phase HPLC column researchgate.net. Detection is performed using electrospray ionization in positive ion MRM mode, monitoring specific ion transitions for dapsone, N-acetyl dapsone, and the Dapsone-D8 internal standard researchgate.net.
Research has demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous determination of dapsone and N-acetyl dapsone in human plasma using Dapsone-D8 as an internal standard researchgate.net. These methods have shown good linearity, accuracy, precision, and sensitivity, making them suitable for pharmacokinetic studies researchgate.net.
Table 1: Example LC-MS/MS Parameters for Simultaneous Determination of Dapsone and N-Acetyl Dapsone researchgate.net
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | 249.3 | 156.1 |
| N-Acetyl Dapsone | 291.1 | 156.0 |
| Dapsone-D8 (IS) | 257.3 | 160.0 |
Note: This table is illustrative and based on data from cited research.
Methodologies for Hydroxylamine (B1172632) Dapsone Metabolites
Dapsone is also metabolized to hydroxylamine dapsone (NOH-DDS), an active metabolite primarily formed by cytochrome P450 enzymes, particularly CYP2E1 and, to a lesser extent, CYP2C nih.govarabjchem.org. Hydroxylamine dapsone is of particular interest due to its association with adverse effects like methemoglobinemia and hemolysis isca.menih.govarabjchem.org. Therefore, accurate quantification of this metabolite is important.
Analytical methodologies for hydroxylamine dapsone metabolites often also utilize LC-MS/MS due to its sensitivity and specificity required for detecting and quantifying this metabolite in biological matrices arabjchem.orgfda.gov. Challenges in quantifying hydroxylamine dapsone can include its relative instability fda.gov.
Validated LC-MS/MS methods have been developed to measure dapsone hydroxylamine concentrations in human plasma fda.gov. These methods typically involve sample preparation techniques and LC-MS/MS analysis in positive ion mode arabjchem.orgfda.gov. Due to the unstable nature of hydroxylamine dapsone, the validation criteria for accuracy in some assays may be more relaxed compared to the parent drug and more stable metabolites fda.gov.
While the provided search results specifically mention Dapsone-D8 being used as an internal standard for the simultaneous determination of dapsone and N-acetyl dapsone researchgate.net, the principles of using a stable isotope-labeled internal standard extend to the quantification of other metabolites, including hydroxylamine dapsone, to improve method accuracy and compensate for matrix effects and variability. However, the specific deuterated internal standard used for hydroxylamine dapsone quantification would ideally be a labeled version of hydroxylamine dapsone itself.
Table 2: Selected Dapsone Metabolites and Corresponding Ions in LC-MS/MS researchgate.netarabjchem.orgfda.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | ~249 | ~156 |
| N-Acetyl Dapsone | ~291 | ~156 |
| Dapsone Hydroxylamine | ~265 | Not consistently available in snippets |
| Compound Name | PubChem CID |
| Dapsone | 2955 |
| Dapsone-D8 (Major) | 11128937 |
| N-Acetyl Dapsone | 65387 (Note: CID 65387 is for Dapsone Hydroxylamine, CID for N-Acetyl Dapsone is 565-20-8, PubChem CID 408608) |
| Hydroxylamine Dapsone | 65387 |
Correction: PubChem CID for N-Acetyl Dapsone is 408608. CID 65387 is for Dapsone Hydroxylamine.
Pharmacokinetic and Pharmacodynamic Research Applications of Dapsone D8
Pharmacokinetic Profiling in Preclinical and Clinical Studies
The use of Dapsone-D8 is integral to the development and validation of bioanalytical methods for quantifying Dapsone (B1669823) and its metabolites in various biological samples, such as plasma isca.meresearchgate.net. These methods are essential for conducting accurate pharmacokinetic studies in both preclinical animal models and human clinical trials isca.me. By using Dapsone-D8 as an internal standard, researchers can account for variations in sample processing, recovery, and matrix effects, leading to more reliable and reproducible pharmacokinetic data isca.meveeprho.com.
Absorption Studies
Dapsone is known to be rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically occurring within 2 to 8 hours isca.memims.com. Its bioavailability is reported to be between 70% and 80% wikipedia.orgpharmacompass.com. Studies investigating the absorption of Dapsone in various formulations or under different physiological conditions can utilize Dapsone-D8 to accurately measure the absorbed amount of the parent drug isca.me. For instance, research exploring novel drug delivery systems for Dapsone, such as nanoemulsions or nanostructured lipid carriers, relies on precise analytical techniques facilitated by internal standards like Dapsone-D8 to assess changes in absorption rate and extent science.govnih.govacs.org. While specific data tables detailing Dapsone-D8's role in absorption studies were not extensively found, its application as an internal standard in LC-MS/MS methods for Dapsone quantification directly supports the accuracy of the absorption data obtained isca.me.
Distribution and Tissue Penetration
Following absorption, Dapsone is widely distributed throughout the body, including in organs and fluids such as saliva, sputum, sweat, and tears isca.memims.com. It tends to be retained in tissues like the skin, muscle, kidneys, and liver mims.compharmacompass.com. Dapsone also crosses the placenta and the blood-brain barrier and is found in breast milk isca.memims.com. The volume of distribution for Dapsone is estimated to be around 1.5 L/kg researchgate.netmims.com. Dapsone-D8 is used in bioanalytical methods to accurately determine Dapsone concentrations in different tissues and biological fluids, enabling researchers to study its distribution patterns and tissue penetration isca.mewdh.ac.id. This is particularly important in understanding drug exposure at target sites and potential off-target accumulation wdh.ac.id.
Elimination and Excretion Pathways
Dapsone is primarily eliminated through metabolism and excretion isca.mepharmacompass.com. While only about 20% of a Dapsone dose is eliminated as the unaltered drug in urine, the majority is metabolized in the liver isca.me. The main metabolic pathways involve N-acetylation, primarily by N-acetyltransferase 2 (NAT2), producing monoacetyldapsone (B194098) (MADDS), and N-hydroxylation, mainly by CYP3A4 and CYP2C9, forming dapsone hydroxylamine (B1172632) mims.compharmacompass.com. Dapsone-D8 is used in analytical methods to quantify the parent drug and its metabolites in urine, feces, and other excretory products, allowing for comprehensive studies of elimination and excretion pathways isca.me.
Renal Clearance Mechanisms
Renal excretion is a route of elimination for Dapsone, with about 20% of the dose being excreted unchanged in the urine isca.mepharmacompass.com. Studies investigating renal clearance mechanisms of Dapsone, including the role of transporters in the kidneys, can benefit from the precise quantification offered by Dapsone-D8 as an internal standard in urine analysis isca.merktech.hu. Although the renal excretion of Dapsone appears to be negligible for some related compounds like bedaquiline (B32110) fda.gov, for Dapsone itself, renal elimination is a recognized pathway pharmacompass.com.
Half-Life Determination
The elimination half-life of Dapsone is relatively long, ranging from 10 to 80 hours, with typical values cited between 20 and 30 hours or around 28 hours isca.meresearchgate.netmims.comwikipedia.orgresearchgate.net. This variability can be influenced by factors such as individual metabolic differences (e.g., NAT2 acetylator status) and potential drug interactions researchgate.net. Accurate determination of the half-life is crucial for defining appropriate dosing regimens and understanding drug accumulation researchgate.net. Pharmacokinetic studies designed to determine Dapsone's half-life in various populations or in the presence of co-administered drugs rely on precise measurements of drug concentrations over time, where Dapsone-D8 serves as a valuable internal standard to ensure the accuracy of these measurements isca.meveeprho.com.
| Pharmacokinetic Parameter | Typical Range/Value (Dapsone) | Source(s) | Role of Dapsone-D8 |
| Bioavailability (oral) | 70-80% | wikipedia.orgpharmacompass.com | Facilitates accurate quantification for calculation |
| Time to Peak Plasma Conc. (Tmax) | 2-8 hours | isca.memims.com | Used in analytical methods for time-course analysis |
| Volume of Distribution (Vd) | ~1.5 L/kg | researchgate.netmims.com | Supports accurate concentration measurements |
| Protein Binding | 70-90% | researchgate.netmims.comwikipedia.org | Aids in quantifying total drug concentration |
| Elimination Half-Life (t½) | 10-80 hours (typically 20-30) | isca.meresearchgate.netmims.comwikipedia.orgresearchgate.net | Ensures accuracy of concentration-time data |
Steady-State Concentration Attainment
Research utilizing dapsone has investigated the time required to reach steady-state plasma concentrations. In a study involving pediatric subjects aged 9 to 11 years receiving topical dapsone gel, systemic concentrations were found to be at or near steady state by Day 8 following once-daily application. fda.gov The mean ± SD systemic concentration of dapsone at 10 hours post-dose on Day 8 was 20 ± 12.5 ng/mL. fda.gov In a long-term clinical study, dapsone exposures in pediatric subjects (12-15 years) were similar to those in subjects 16 years or older. fda.gov With oral dapsone dosing, trough values exceeding the minimum inhibitory concentration for M. leprae are typically reached before steady-state concentrations are attained after at least 8 days of daily dosing. isca.me
Metabolism Studies using Dapsone-D8
Dapsone is extensively metabolized in the liver through two primary routes: N-acetylation and N-hydroxylation researchgate.netnih.gov. Dapsone-D8, as a labeled form, is a valuable tool for tracing these metabolic pathways and quantifying metabolites myskinrecipes.comveeprho.com.
Identification and Quantification of Metabolites
Dapsone is metabolized to monoacetyldapsone (MADDS) and dapsone hydroxylamine (DDS-NHOH) researchgate.net. Deuterium-labeled dapsone, such as Dapsone-D8, serves as an internal standard in analytical methods like LC-MS/MS for the simultaneous determination and quantification of dapsone and its metabolites, including N-acetyl dapsone, in biological matrices like human plasma. isca.meresearchgate.net This allows for accurate measurement of parent drug and metabolite concentrations in research studies.
Enzymatic Pathways Involved (e.g., N-Acetylation, Hydroxylation, CYP2E1)
Dapsone metabolism involves several enzymatic pathways. N-acetylation is primarily mediated by the liver cytosolic enzyme N-acetyltransferase (NAT), specifically NAT2, and is subject to genetic polymorphism researchgate.netnih.govresearchgate.net. N-hydroxylation, leading to the formation of the potentially toxic hydroxylamine metabolite, is primarily catalyzed by cytochrome P450 (CYP) enzymes researchgate.netnih.govnih.gov. CYP2E1 is specifically involved in the hepatic metabolism of dapsone nih.gov. Other CYP enzymes, such as CYP2C9 and CYP3A4, also contribute to dapsone N-hydroxylation in human liver microsomes researchgate.net. Studies have shown that CYP2C9 and CYP2C8 may mediate dapsone N-hydroxylation at clinical concentrations researchgate.net.
Impact of Genetic Polymorphisms (e.g., Acetylator Phenotype)
Genetic polymorphisms significantly impact dapsone metabolism, particularly N-acetylation, which exhibits a genetic polymorphism allowing for the classification of individuals as "slow" or "rapid" acetylators isca.meresearchgate.net. This polymorphism is revealed by the distribution of the ratios of the plasma concentration of acetylated to parent drug researchgate.net. Slow acetylation is linked to a decreased amount of polymorphic arylamine N-acetyltransferase umich.edu. Studies have shown that rapid acetylators excrete significantly more monoacetyl dapsone and its acid-labile conjugates compared to slow acetylators. researchgate.net The acetylator phenotype, determined by the ratio of monoacetyldapsone to dapsone, is a reproducible individual characteristic researchgate.net. While acetylation capacity is a key factor, large variability in dapsone pharmacokinetics can sometimes obscure the evidence of polymorphic metabolism in certain study populations. nih.gov N-hydroxylation also shows considerable intersubject variability, which is likely influenced by both genetic and environmental factors. umich.edu
Drug-Drug Interaction Studies
Dapsone-D8 is valuable in drug-drug interaction studies as it allows for the accurate quantification of dapsone and its metabolites when co-administered with other drugs. veeprho.com
Effects of Concomitant Medications on Dapsone Disposition
Investigating the effects of concomitant medications on Dapsone disposition is critical for understanding potential drug-drug interactions that can impact efficacy and safety. Accurate quantification of Dapsone and its metabolites in the presence of other drugs is paramount for these studies. Dapsone-D8 plays a key role by serving as an internal standard in advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comveeprho.combiomol.comsapphirebioscience.combertin-bioreagent.comcaymanchem.commedchemexpress.com
When co-administered, some medications can alter the absorption, metabolism, or excretion of Dapsone, leading to changes in its plasma concentrations. For instance, studies have evaluated the interaction between Dapsone and trimethoprim-sulfamethoxazole, observing increased levels of Dapsone and its metabolites when administered together. rxlist.comresearchgate.net Accurate measurement of these changes requires robust analytical methods capable of distinguishing Dapsone from potential interferents and precisely quantifying its concentration alongside co-administered drugs and their metabolites. The use of Dapsone-D8 as an internal standard in LC-MS/MS methods enhances the accuracy and reliability of these measurements by compensating for variations in sample preparation, matrix effects, and instrument response. veeprho.commedchemexpress.comresearchgate.netuct.ac.zaresearchgate.net This allows researchers to more reliably assess the impact of concomitant medications on Dapsone's pharmacokinetic parameters, such as area under the curve (AUC), peak concentration (Cmax), and half-life, providing essential data for predicting and managing drug interactions.
Therapeutic Drug Monitoring (TDM)
Therapeutic Drug Monitoring (TDM) of Dapsone is employed in clinical practice to optimize therapeutic outcomes and minimize toxicity, particularly in conditions requiring long-term treatment or in patients with variable drug metabolism. TDM relies on the accurate measurement of drug concentrations in biological fluids, typically serum or plasma. veeprho.commedchemexpress.comilsl.br Dapsone-D8 is indispensable in the bioanalytical methods used for Dapsone TDM. veeprho.commedchemexpress.com
LC-MS/MS methods utilizing Dapsone-D8 as an internal standard are widely employed for the precise and sensitive quantification of Dapsone in patient samples. caymanchem.comveeprho.combiomol.comsapphirebioscience.combertin-bioreagent.comcaymanchem.commedchemexpress.comresearchgate.netnih.gov The inclusion of Dapsone-D8 in these assays ensures the accuracy of the reported Dapsone concentrations, which is fundamental for making informed clinical decisions regarding dosage adjustments. veeprho.commedchemexpress.com
Establishing Therapeutic Serum Concentration Ranges
Establishing and validating therapeutic serum concentration ranges for Dapsone requires reliable analytical methods to measure drug levels in patient populations across various indications. Research studies aimed at defining these ranges depend on accurate pharmacokinetic data derived from analyzing numerous patient samples. The use of Dapsone-D8 as an internal standard in these studies contributes significantly to the accuracy and reproducibility of the concentration data. veeprho.commedchemexpress.com By providing a stable reference point during sample analysis, Dapsone-D8 helps to minimize analytical variability, ensuring that the measured Dapsone concentrations accurately reflect the true drug levels in the biological matrix. This is essential for correlating specific concentration ranges with observed clinical efficacy and for identifying levels associated with an increased risk of toxicity.
Correlation of Concentrations with Efficacy and Toxicity
Correlating Dapsone concentrations with clinical efficacy and toxicity is a critical aspect of TDM and pharmacokinetic/pharmacodynamic research. Studies investigating these correlations require precise measurement of Dapsone and its active metabolites in biological samples from patients with varying responses and adverse effects. Dapsone-D8 facilitates these investigations by enabling accurate quantification of the analytes of interest. veeprho.commedchemexpress.com
Investigational Applications of Dapsone D8 in Disease Models
Research in Infectious Diseases
Dapsone (B1669823), the unlabeled counterpart of Dapsone-D8, has demonstrated efficacy against a range of infectious agents, including bacteria and protozoa, primarily by inhibiting folic acid synthesis through competitive antagonism of para-aminobenzoic acid (PABA) utilization by dihydropteroate (B1496061) synthase nih.govdrugbank.com. Research in infectious disease models often involves quantifying dapsone levels, where Dapsone-D8 serves as a reliable internal standard to ensure accuracy and reproducibility of results caymanchem.commedchemexpress.commusechem.com.
Mycobacterium leprae Pathogenesis and Treatment Efficacy
Dapsone has historically been a cornerstone in the treatment of leprosy, caused by Mycobacterium leprae nih.govdrugbank.commedscape.com. Its mechanism involves inhibiting folate synthesis in M. leprae medchemexpress.comdrugbank.commedchemexpress.comnordicbiosite.com. Studies investigating the efficacy of dapsone in experimental M. leprae infections, such as in the footpad of mice, have shown that dapsone reduces bacterial growth caymanchem.com. For instance, dapsone has demonstrated minimum inhibitory concentrations (MIC) against M. leprae in the range of 0.01-0.03 µg/ml in sera in mouse models caymanchem.com. The development of dapsone resistance in M. leprae has led to the implementation of multidrug therapy regimens, which typically include rifampicin (B610482) and clofazimine (B1669197) alongside dapsone medscape.cominternationaltextbookofleprosy.com. Research into the pharmacokinetics and effectiveness of these multidrug regimens in inhibiting M. leprae growth and understanding the mechanisms of resistance relies on accurate quantification of drug levels in tissues and biological fluids, where Dapsone-D8 is valuable as an internal standard for dapsone analysis caymanchem.commedchemexpress.commusechem.com.
Pneumocystis Pneumonia (PCP) Prevention and Treatment Research
Dapsone exhibits significant activity against Pneumocystis jirovecii (formerly Pneumocystis carinii), the causative agent of PCP, a serious opportunistic infection particularly in immunocompromised individuals drugbank.comnih.gov. Dapsone inhibits dihydropteroate synthetase activity in P. carinii, blocking folic acid synthesis nih.gov. Research has explored dapsone, alone or in combination with other agents like trimethoprim (B1683648) or pyrimethamine (B1678524), for both the prevention and treatment of PCP nih.govjwatch.orghiv.gov. Studies in animal models and clinical trials have demonstrated its anti-Pneumocystis activity nih.gov. For example, research in HIV-infected children evaluated different dapsone regimens for PCP prophylaxis, monitoring outcomes such as the incidence of PCP duke.edu. Accurate measurement of dapsone concentrations in serum and other relevant compartments in such studies is facilitated by the use of Dapsone-D8 as an internal standard in quantitative analytical methods caymanchem.commedchemexpress.commusechem.com.
A retrospective study comparing different PCP prophylaxis regimens in HIV-infected patients, including oral dapsone, reported cases of PCP occurring during dapsone use jwatch.org. Another study in adult hematopoietic stem cell transplant recipients found that dapsone was a valid alternative for preventing PCP in patients intolerant to trimethoprim/sulfamethoxazole, although with a higher incidence of PCP compared to trimethoprim/sulfamethoxazole in a retrospective cohort bhs.be. The efficacy and appropriate dosing in these studies are informed by pharmacokinetic data, which benefits from the analytical accuracy provided by Dapsone-D8 as an internal standard caymanchem.commedchemexpress.commusechem.com.
Toxoplasmosis Prophylaxis Studies
Dapsone, often in combination with pyrimethamine, has been investigated for prophylaxis against Toxoplasma gondii, another opportunistic pathogen hiv.govnih.govbccfe.ca. T. gondii encephalitis is a significant concern in immunocompromised patients hiv.govresearchgate.net. Research has evaluated the efficacy of dapsone, sometimes combined with pyrimethamine and leucovorin, for preventing toxoplasmosis hiv.govbccfe.ca. In vitro studies have shown that dapsone has an inhibitory effect on Toxoplasma gondii growth nih.gov. For instance, dapsone at a concentration of 0.5 µg/ml showed a significant inhibitory effect in tissue cultures, with an estimated 50% inhibitory concentration (IC50) of 0.55 µg/ml nih.gov. In a murine model of acute toxoplasmosis, dapsone alone delayed mortality but did not prevent parasite dissemination, while the combination of dapsone and pyrimethamine demonstrated efficacy in clearing parasites and preventing relapses when treatment was initiated early nih.gov. The accurate quantification of dapsone and pyrimethamine in these studies, essential for understanding drug interactions and efficacy, is supported by the use of stable isotope-labeled internal standards like Dapsone-D8 caymanchem.commedchemexpress.commusechem.com.
Antimalarial Research
Dapsone possesses antimalarial properties and has been used in combination therapies for malaria treatment caymanchem.comdrugbank.combertin-bioreagent.com. Its antimalarial action is related to the inhibition of folate synthesis in malarial parasites drugbank.comprobes-drugs.orgnih.gov. Studies have investigated the activity of dapsone against different Plasmodium species. For example, dapsone has been shown to induce clearance of P. knowlesi infections in macaques and reduce the number of P. gallinaceum sporozoites in mosquitos that fed on treated chicks caymanchem.com. Research into the synergistic antimalarial activity of dapsone in combination with dihydrofolate reductase inhibitors against Plasmodium falciparum in vitro has been conducted, determining IC50 values for individual compounds and combinations nih.gov. The precise measurement of dapsone concentrations in these in vitro and in vivo antimalarial studies is crucial for evaluating drug efficacy and understanding resistance mechanisms, highlighting the utility of Dapsone-D8 as an internal standard for quantitative analysis caymanchem.commedchemexpress.commusechem.com.
Anti-inflammatory and Immunomodulatory Research
Beyond its antimicrobial effects, dapsone exhibits anti-inflammatory and immunomodulatory properties that are distinct from its antibacterial actions medchemexpress.comnih.govdrugbank.commedchemexpress.comnordicbiosite.comscispace.com. These properties are leveraged in the treatment of various inflammatory conditions nih.govbertin-bioreagent.comnih.gov. Research in this area seeks to elucidate the mechanisms behind these effects, with analytical studies potentially employing Dapsone-D8 for accurate quantification of dapsone in biological samples caymanchem.commedchemexpress.commusechem.com.
Mechanistic Studies of Anti-inflammatory Actions (e.g., Myeloperoxidase Inhibition)
One significant mechanism contributing to dapsone's anti-inflammatory activity is its inhibitory effect on myeloperoxidase (MPO), an enzyme released by neutrophils that plays a role in inflammation and tissue damage nih.govnih.govcapes.gov.brnih.govmdpi.com. Dapsone can inhibit MPO-catalyzed reactions nih.govcapes.gov.br. Studies have investigated the mechanisms by which dapsone inhibits MPO, suggesting that it may convert MPO into its inactive compound II (ferryl) form nih.gov. Dapsone has been found to be a more effective inhibitor of both MPO and eosinophil peroxidase (EPO) when chloride is the substrate, with greater inhibition observed at neutral pH compared to acidic pH capes.gov.brnih.gov. Inhibition is also influenced by chloride, hydrogen peroxide, and enzyme concentrations and is associated with irreversible loss of enzyme activity capes.gov.brnih.gov. Research into these intricate mechanisms requires accurate measurement of dapsone concentrations in experimental systems, where Dapsone-D8 can serve as a valuable internal standard for quantitative analysis caymanchem.commedchemexpress.commusechem.com. Other proposed anti-inflammatory mechanisms include the inhibition of the synthesis of chemotactic lipids and interference with leukotriene B4 (LTB4)-mediated chemotaxis and neutrophil migration nih.gov. Dapsone also decreases the adhesion of neutrophils to IgA nih.gov. Studies exploring these various anti-inflammatory pathways benefit from precise analytical methods utilizing internal standards like Dapsone-D8 caymanchem.commedchemexpress.commusechem.com.
Immunomodulatory Effects in Autoimmune and Inflammatory Conditions
Dapsone's immunomodulatory effects are central to its application in various autoimmune and inflammatory conditions. Research indicates that dapsone can modulate neutrophil activity, which plays a significant role in the pathogenesis of several inflammatory and autoimmune disorders. nih.govnih.gov The inhibition of the myeloperoxidase system is a key aspect of this immunomodulatory action. nih.govwikipedia.orgaocd.orgpatsnap.comescholarship.orgnih.govekb.eg This mechanism helps to suppress the inflammatory cascade driven by neutrophil infiltration and the release of cytotoxic agents. While direct studies on the unique immunomodulatory effects of Dapsone-D8 beyond its role as a tracer for dapsone are limited in the provided search results, research into dapsone's effects in autoimmune bullous diseases, for instance, suggests a glucocorticosteroid-sparing effect due to its multifactorial impact on inflammation, including the inhibition of neutrophil chemotaxis and reduction of pro-inflammatory mediators. nih.gov Studies have investigated dapsone's impact on inflammatory effector cells, cytokines, and mediators such as cellular toxic oxygen metabolism, adhesion molecules, chemotaxis, prostaglandins, leukotrienes, and interleukins. nih.govnih.gov The use of labeled dapsone, such as Dapsone-D8, in these studies can aid in precisely quantifying the compound and its metabolites, contributing to a better understanding of the relationship between concentration and observed immunomodulatory effects in various research models of autoimmune and inflammatory conditions.
Role in Dermatological Disorders Research
Dapsone has a well-established role in the research and management of numerous dermatological disorders, particularly those characterized by significant neutrophil or eosinophil infiltration. nih.govaocd.orgnih.govescholarship.orgnih.govekb.eg Its anti-inflammatory properties, mediated through the modulation of neutrophil function, are considered key to its efficacy in these conditions. aocd.orgnih.gov Research in this area often involves studying the pharmacokinetics and tissue distribution of dapsone, where Dapsone-D8 can be a valuable tool for accurate quantification.
Dermatitis Herpetiformis
Dapsone is a primary treatment for dermatitis herpetiformis (DH), a chronic pruritic skin condition associated with gluten sensitivity and characterized by granular IgA deposits in the dermis. isca.mewikipedia.orgaocd.orgpatsnap.commedsafe.govt.nznih.govdrugbank.comsussex-research.com Dapsone's anti-inflammatory and immunomodulatory effects are believed to be the primary mechanisms by which it provides relief in DH. wikipedia.orgpatsnap.commedsafe.govt.nz While the exact mechanism in DH is not fully understood, it is thought to involve the inhibition of neutrophil accumulation and activity in the skin, which are prominent features of the disease pathology. patsnap.comekb.eg Research into the effectiveness and pharmacokinetics of dapsone in DH may utilize Dapsone-D8 for precise analytical measurements.
Linear IgA Bullous Dermatosis
Linear IgA bullous dermatosis (LABD) is another blistering disease where dapsone is utilized in research and treatment. aocd.orgescholarship.orgnih.govnih.gov This condition is characterized by a linear deposition of IgA along the basement membrane zone. Dapsone's efficacy in LABD is likely related to its ability to reduce neutrophil-mediated inflammation at the dermal-epidermal junction, similar to its action in DH. aocd.org Studies investigating optimal therapeutic strategies and the pharmacokinetics of dapsone in LABD could benefit from the use of Dapsone-D8 as an internal standard for accurate drug quantification.
Vasculitis
Dapsone has been explored in the treatment of certain forms of cutaneous vasculitis, including leukocytoclastic vasculitis and IgA vasculitis. escholarship.orgnih.govmedpath.come-cep.orghopkinsvasculitis.orgkoreascience.kr These conditions involve inflammation of blood vessels, often with infiltration of neutrophils leading to tissue damage. Dapsone's inhibitory effect on neutrophil migration and activity is thought to contribute to its potential therapeutic role in these vasculitides. medpath.com Research, including clinical trials, has investigated dapsone as a potential steroid-sparing agent in refractory IgA vasculitis. e-cep.orgkoreascience.kr The use of Dapsone-D8 in such studies can aid in monitoring drug levels and understanding its pharmacokinetic behavior in patients with vasculitis.
Pyoderma Gangrenosum
Pyoderma gangrenosum (PG) is a neutrophilic dermatosis characterized by painful, ulcerative skin lesions. aocd.orgnih.govekb.egdroracle.aitermedia.plnih.govscience.govresearchgate.net Dapsone is considered a treatment option for PG, particularly in cases that may not respond to initial therapies. droracle.ai Its mechanism of action in PG is believed to involve the inhibition of neutrophil infiltration and prevention of tissue destruction mediated by these inflammatory cells. droracle.ai Retrospective reviews and case series have reported complete or partial improvement in wound healing in patients with PG treated with systemic dapsone. droracle.aitermedia.plnih.govresearchgate.net Research into the efficacy and optimal use of dapsone in PG may employ Dapsone-D8 for accurate drug quantification in biological samples.
Research Findings in Pyoderma Gangrenosum:
| Study Type | Number of Patients | Response (Complete Healing) | Response (Partial Improvement) | No Response |
| Retrospective Review nih.govresearchgate.net | 27 | 15.6% | 81.3% | 3.1% |
Note: This table summarizes findings from a retrospective review and should be interpreted within the context of the study's limitations.
Sweet Syndrome
Sweet syndrome, also known as acute febrile neutrophilic dermatosis, is another condition characterized by dense neutrophilic infiltrates in the skin. Dapsone has been used in the management of Sweet syndrome due to its effects on neutrophil function. aocd.orgnih.gov As a neutrophilic dermatosis, the inflammatory processes in Sweet syndrome are heavily influenced by neutrophil activity, making dapsone's inhibitory effects on these cells potentially beneficial. Research into the therapeutic approaches for Sweet syndrome may involve studying the pharmacokinetics of dapsone, where Dapsone-D8 can be used for accurate analytical measurements.
Aphthous Ulceration
Research into recurrent aphthous stomatitis (RAS), commonly known as aphthous ulceration, has explored various systemic treatments, including dapsone. Studies have investigated the efficacy of dapsone in reducing the frequency and duration of oral ulcers. While these studies focus on the effects of dapsone, Dapsone-D8 serves as a critical tool in the analytical methods used to quantify dapsone and its metabolites in plasma or other biological samples from patients or animal models involved in this research guidechem.com. This quantification is vital for understanding the pharmacokinetics of dapsone, which in turn informs the interpretation of therapeutic outcomes in aphthous ulceration studies.
Granuloma Annulare
Dapsone has been investigated for the treatment of granuloma annulare, a dermatological condition. Studies have reported successful outcomes in treating both localized and generalized forms of the disease with dapsone. The mechanism of action of dapsone in granuloma annulare is not fully understood but is thought to involve its anti-inflammatory effects on neutrophils and other inflammatory cells. In the investigation of dapsone's effects in granuloma annulare, Dapsone-D8 is typically employed as an internal standard in bioanalytical methods to accurately measure dapsone concentrations in biological samples, supporting pharmacokinetic evaluations within these studies guidechem.com.
Bullous Pemphigoid
Dapsone is utilized in the management of autoimmune bullous diseases, including bullous pemphigoid. Research has assessed dapsone's effectiveness, often as a corticosteroid-sparing agent, in achieving disease remission in patients with bullous pemphigoid. Analytical methods are essential for monitoring dapsone levels in patients participating in these studies. Dapsone-D8 functions as a deuterium-labeled internal standard in techniques like LC-MS/MS, enabling the precise quantification of dapsone and its major metabolite, N-acetyl dapsone, in human plasma samples guidechem.com. This analytical support is crucial for pharmacokinetic studies that underpin the clinical investigation of dapsone in bullous pemphigoid.
Relapsing Polychondritis
Dapsone has been used in the treatment of relapsing polychondritis, a rare inflammatory disorder affecting cartilage. Case reports and systematic reviews have discussed the use and outcomes of dapsone therapy in patients with this condition. The effectiveness of dapsone in relapsing polychondritis may be related to its potential to inhibit lysosomal enzymes. Analytical techniques are necessary to determine dapsone concentrations in biological samples from patients undergoing treatment or participating in clinical studies. Dapsone-D8, as a deuterium-labeled analog, is employed as an internal standard in these analytical methods, facilitating accurate measurement of dapsone levels to support pharmacokinetic assessments in the context of relapsing polychondritis research guidechem.com.
Neuroprotective Research
Research has explored the neuroprotective effects of dapsone in various models of neurological damage, including ischemia/reperfusion injury and neurodegenerative diseases mims.com. Dapsone has demonstrated antioxidant, anti-excitotoxic, and antiapoptotic effects in these models. Dapsone-D8 is relevant in this research as a deuterium-labeled form of dapsone guidetomalariapharmacology.org. While dapsone's neuroprotective properties are the primary focus, Dapsone-D8 can be utilized in the analytical methodologies to quantify dapsone and its metabolites in brain tissue or other biological samples from animal models or clinical studies, aiding in the understanding of dapsone's distribution and metabolism within the central nervous system wikipedia.orgguidechem.com.
Impact on Memory Impairment Models
In the context of memory impairment models, dapsone has been shown to exhibit neuroprotective effects and improve memory acquisition in studies such as those using scopolamine-induced memory impairment in mice guidetomalariapharmacology.org. Research suggests that the protective effects of dapsone in these models may involve pathways such as the nitrergic pathway. In the investigation of dapsone's impact on memory impairment, the use of Dapsone-D8 as an internal standard in analytical techniques is crucial for accurately measuring dapsone concentrations in biological samples, including brain tissue. This analytical support is essential for pharmacokinetic studies that help correlate dapsone exposure with observed neurocognitive effects in these research models wikipedia.orgguidechem.com.
Potential in Neurodegenerative Disease Research (e.g., Alzheimer's, Stroke)
Dapsone-D8 is a deuterium-labeled analog of the well-established sulfonamide antibiotic, Dapsone medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.commedchemexpress.com. While the parent compound, Dapsone, is known for its antibacterial, antigenic, and anti-inflammatory properties and its ability to penetrate the blood-brain barrier, research into the direct therapeutic applications of Dapsone-D8 in neurodegenerative diseases such as Alzheimer's and Stroke appears limited based on currently available information medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.commedchemexpress.com.
The neuroprotective effects observed in studies primarily pertain to the parent compound, Dapsone. Dapsone has demonstrated some neuroprotective potential medchemexpress.comszabo-scandic.comresearchgate.net. Its mechanism of action in this context is suggested to be related to the prevention of N-methyl-D-aspartate (NMDA) and non-NMDA glutamate-induced damage in the brain, a process associated with damage following ischemic events like stroke researchgate.net. Furthermore, Dapsone (the non-deuterated form), at a dose of 5 mg/kg (i.p., single dose), has shown neuroprotective effects and significantly improved memory acquisition in a scopolamine-induced memory impairment model in mice, a model relevant to Alzheimer's disease research medchemexpress.com.
However, specific detailed research findings or data tables directly illustrating the efficacy or mechanistic actions of Dapsone-D8 itself in treating or mitigating neurodegenerative conditions like Alzheimer's or Stroke were not prominently found in the conducted search. The primary documented application of Dapsone-D8 in the context of related research is its use as an internal standard in analytical methods. For instance, Dapsone-D8 is utilized as an internal standard in rapid, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC/MS-MS) methods for the simultaneous determination of Dapsone and its metabolite, N-Acetyl Dapsone, in human plasma for pharmacokinetic studies researchgate.netresearchgate.net. This application is crucial for accurately quantifying Dapsone and its metabolites in biological samples, which is a necessary step in understanding the pharmacokinetics of the parent drug when it is being investigated for various conditions, including those with potential neurological implications.
While deuteration can sometimes alter a compound's metabolic stability and pharmacokinetic profile, potentially influencing its therapeutic effects or duration of action, the available information does not provide specific data on how the deuterium (B1214612) labeling in Dapsone-D8 translates to unique therapeutic advantages or actions over Dapsone in neurodegenerative models. Research on other deuterated compounds, such as D4-Lnn (a deuterated linoleic PUFA), has indicated enhanced protective properties against oxidative stress in ischemia-like conditions, suggesting the potential for deuteration to influence properties relevant to stroke mdpi.com. However, this does not directly provide data for Dapsone-D8.
Mechanistic and Molecular Studies with Dapsone D8
Investigations into Dapsone's Mechanism of Action at a Molecular Level
Dapsone (B1669823) exhibits a dual mechanism of action, functioning as both an antibacterial and an anti-inflammatory agent patsnap.comresearchgate.net. These distinct properties contribute to its therapeutic utility in various conditions, including infectious diseases like leprosy and inflammatory dermatoses patsnap.comnih.gov. Investigations at the molecular level have shed light on the pathways and enzymes targeted by dapsone.
Folate Synthesis Inhibition in Microorganisms
One of the primary antibacterial mechanisms of dapsone involves the inhibition of folate synthesis in susceptible microorganisms patsnap.comnih.gov. Folate (tetrahydrofolate) is a crucial cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication picmonic.comasm.org. Unlike mammals, many bacteria must synthesize their own folate.
Dapsone interferes with this essential metabolic pathway by acting as an antimetabolite. It disrupts the synthesis of dihydrofolic acid, a key precursor in the folate synthesis pathway patsnap.compicmonic.com. This action ultimately leads to a depletion of the folate pool within the bacterial cell, hindering DNA synthesis and consequently inhibiting bacterial growth picmonic.com.
Interaction with Dihydropteroate (B1496061) Synthase
Dapsone's inhibitory effect on folate synthesis is mediated through its interaction with the enzyme dihydropteroate synthase (DHPS) nih.govpicmonic.comdrugbank.com. DHPS is a bacterial enzyme responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folate asm.org.
Dapsone is a structural analog of PABA picmonic.comnih.gov. Due to this structural similarity, dapsone competitively inhibits DHPS by binding to the enzyme's active site, effectively competing with PABA for access picmonic.comasm.orgdrugbank.com. This competitive antagonism prevents the proper utilization of PABA by the enzyme, thereby blocking the synthesis of dihydropteroate and subsequently disrupting the entire folate synthesis pathway patsnap.compicmonic.com. Studies, particularly in Mycobacterium leprae, the causative agent of leprosy, have confirmed DHPS as a primary target of dapsone asm.orgdrugbank.comresearchgate.net. Mutations in the gene encoding DHPS (folP1) in M. leprae have been strongly associated with the development of dapsone resistance asm.orgresearchgate.netoup.comharp-leprosy.org.
Inhibition of Myeloperoxidase and Reactive Oxygen Species Scavenging
Beyond its antibacterial actions, dapsone also possesses significant anti-inflammatory properties, which are largely independent of its effects on folate synthesis patsnap.comdrugbank.com. A key aspect of dapsone's anti-inflammatory mechanism involves its interaction with myeloperoxidase (MPO) patsnap.comnih.govwikipedia.org. MPO is an enzyme primarily found in neutrophils, a type of white blood cell involved in the inflammatory response wikipedia.org. MPO plays a critical role in the neutrophil's cytotoxic system by catalyzing the formation of potent oxidizing agents, such as hypochlorous acid (HOCl), from hydrogen peroxide and chloride ions nih.govwikipedia.org.
Dapsone has been shown to inhibit MPO activity patsnap.comnih.gov. This inhibition can occur through the reversible binding of dapsone to an intermediate form of the enzyme, preventing the generation of hypochlorous acid wikipedia.org. By inhibiting MPO, dapsone reduces the production of these highly reactive and tissue-damaging oxidants, thereby mitigating inflammation and associated tissue injury patsnap.comwikipedia.orgfda.gov.
Furthermore, dapsone has been suggested to act as a scavenger of reactive oxygen species (ROS) nih.govfda.govtga.gov.au. While some earlier studies proposed a direct ROS scavenging ability, more recent research indicates that dapsone's antioxidative properties may be primarily attributed to the inhibition of ROS production, potentially through mechanisms involving enzymes like NADPH oxidase nih.govmdpi.commdpi.com. This reduction in oxidative stress contributes to its anti-inflammatory effects.
Effects on Granulocyte Cytotoxicity
Dapsone's anti-inflammatory activity also involves modulating the function and cytotoxic potential of granulocytes, particularly neutrophils tga.gov.audominapharm.comstatpearls.comoup.com. In addition to inhibiting MPO, dapsone has been shown to affect various aspects of neutrophil activity.
Studies suggest that dapsone can inhibit granulocyte cytotoxicity, which is the ability of these cells to damage target cells or tissues tga.gov.audominapharm.commedsafe.govt.nz. This is partly achieved through the inhibition of peroxidases like MPO and the scavenging of reactive oxygen species, as discussed earlier tga.gov.audominapharm.com. By reducing the production of cytotoxic mediators, dapsone can limit neutrophil-induced tissue damage in inflammatory conditions nih.govstatpearls.com.
Moreover, dapsone may interfere with neutrophil chemotaxis, which is the directed movement of neutrophils to sites of inflammation nih.govekb.eg. It has also been reported to decrease the adhesion of neutrophils to certain molecules, such as IgA nih.gov. These effects collectively contribute to reducing the accumulation and activity of neutrophils in inflamed tissues, thereby suppressing the inflammatory response oup.commdpi.com.
Molecular Interactions with Biological Targets
Dapsone engages in molecular interactions with several biological targets to exert its therapeutic effects. As discussed in the context of its mechanism of action, a primary target is the bacterial enzyme dihydropteroate synthase (DHPS), where dapsone acts as a competitive inhibitor by mimicking the substrate PABA picmonic.comasm.orgdrugbank.com. This interaction is crucial for its antibacterial activity against susceptible microorganisms.
In the context of its anti-inflammatory properties, dapsone interacts with myeloperoxidase (MPO), inhibiting its enzymatic activity and reducing the production of inflammatory oxidants patsnap.comnih.govwikipedia.org. This interaction with a key enzyme in neutrophils is central to its ability to modulate the inflammatory response.
Beyond these primary enzymatic targets, dapsone and its metabolites can also interact with other cellular components. As mentioned in localization studies, dapsone and its hydroxylamine (B1172632) metabolite can form covalent adducts with proteins, particularly in keratinocytes nih.govpsu.educapes.gov.br. This protein haptenation involves the binding of reactive drug metabolites to cellular proteins, which can potentially lead to immune responses nih.govpsu.eduresearchgate.net.
Furthermore, research suggests that dapsone may influence other cellular pathways and interact with various proteins involved in inflammatory signaling and cell survival. For example, studies have explored its effects on cytokine production, neutrophil adhesion molecules, and potentially even proteins involved in apoptotic and pro-survival pathways, although the precise molecular details of all these interactions are still areas of ongoing research mdpi.comoup.commdpi.comresearchgate.net. The antioxidant potential of dapsone, potentially involving interactions with enzymes like NADPH oxidase, also represents significant molecular interactions nih.govmdpi.commdpi.com.
Future Directions and Advanced Research Frontiers for Dapsone D8
Novel Analytical Applications Beyond Pharmacokinetics
Beyond its established use in quantifying Dapsone (B1669823) for pharmacokinetic profiling, Dapsone-D8 holds potential in novel analytical applications aimed at elucidating complex biological processes. The isotopic label allows for the tracing of the compound through various biological pathways and interactions, offering insights beyond simple absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, Dapsone-D8 could potentially be used to investigate the binding dynamics of Dapsone with specific proteins or cellular components. By incubating biological samples with labeled Dapsone-D8 and subsequently employing advanced separation techniques coupled with mass spectrometry, researchers could potentially identify and quantify the bound fraction of the compound, providing a more detailed understanding of its molecular targets or interactions in complex biological mixtures.
Another potential application lies in studying drug penetration and distribution at a more granular level within tissues or even subcellular compartments. While challenging, techniques combining microdialysis or advanced imaging mass spectrometry with Dapsone-D8 could theoretically enable the spatial and temporal tracking of the labeled compound, offering insights into tissue-specific accumulation and distribution that are not possible with traditional bulk pharmacokinetic analysis.
Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)
The integration of Dapsone-D8 with "omics" technologies, particularly metabolomics and proteomics, presents a promising avenue for a deeper understanding of the biological impact and metabolic fate of Dapsone. In metabolomics, Dapsone-D8 can serve as a crucial tool for tracing the metabolic pathways of Dapsone. By administering Dapsone-D8 and analyzing biological samples using high-resolution mass spectrometry, researchers can distinguish between endogenous metabolites and those derived from Dapsone based on their isotopic signature. This allows for the precise identification and quantification of Dapsone metabolites, providing a comprehensive map of its biotransformation. This is particularly relevant given that Dapsone is metabolized hepatically by the CYP450 enzyme system, including CYP2E1, and is a CYP2C9 and CYP3A substrate, undergoing N-acetylation and N-hydroxylation nih.gov. Studying these metabolic processes with a labeled standard like Dapsone-D8 can provide more accurate data on metabolite production and clearance.
In proteomics, while Dapsone-D8 itself is a small molecule and not a protein, its interaction with proteins can be studied. Techniques such as activity-based protein profiling or pull-down assays followed by mass spectrometry could potentially utilize labeled Dapsone-D8 to identify proteins that bind to Dapsone. The presence of the stable isotope label would aid in the confident identification and quantification of Dapsone-bound proteins against the background of endogenous proteins. This could help elucidate the molecular mechanisms of Dapsone's action or identify off-target binding events.
The integration of data from Dapsone-D8-assisted metabolomics and proteomics studies could provide a more holistic view of the system-wide effects of Dapsone, linking changes in metabolite profiles to alterations in protein expression or activity metwarebio.comfrontiersin.orgmdpi.com.
Hypothetical Metabolomics Data: Relative Abundance of Dapsone and Metabolites Traced with Dapsone-D8
| Sample ID | Compound | Isotopic Form | Peak Area (Arbitrary Units) | Relative Abundance |
| Sample 1 | Dapsone | d0 | XXXX | 1.00 |
| Sample 1 | Dapsone | d8 | YYYY | (YYYY/XXXX) |
| Sample 1 | Dapsone Metabolite A | d0 | ZZZZ | (ZZZZ/XXXX) |
| Sample 1 | Dapsone Metabolite A | d8 | WWWW | (WWWW/XXXX) |
| Sample 2 | Dapsone | d0 | ... | ... |
Note: This is a hypothetical table structure. Actual data would depend on the specific experimental design and analytical platform.
Application in Personalized Medicine Approaches
Dapsone-D8 can play a supportive role in advancing personalized medicine approaches related to Dapsone therapy. Individual variability in drug response and metabolism is a key consideration in personalized medicine mdpi.comamegroups.org. Since Dapsone is metabolized by CYP450 enzymes, genetic polymorphisms in these enzymes can lead to inter-individual differences in Dapsone metabolism and pharmacokinetics nih.govmdpi.com. Dapsone-D8 can be used in microdosing or tracer studies to assess an individual's specific metabolic profile for Dapsone without administering a full therapeutic dose. By administering a very low, sub-therapeutic dose of labeled Dapsone-D8 and measuring its metabolites in biological fluids using highly sensitive mass spectrometry, researchers can gain insights into an individual's metabolic enzyme activity. This information could potentially inform personalized dosing strategies or predict the likelihood of altered drug exposure or metabolite profiles, contributing to more personalized and potentially safer Dapsone treatment regimens.
Exploration in New Therapeutic Areas
While Dapsone-D8 itself is not a therapeutic agent, its use as an analytical tool is relevant to the exploration of Dapsone in new therapeutic areas. As research investigates the potential of Dapsone beyond its traditional uses in leprosy and dermatitis herpetiformis nih.govnih.govnih.govnih.govresearchgate.net, such as in inflammatory disorders or even certain cancers nih.govnih.govresearchgate.net, understanding the compound's behavior in these new biological contexts is crucial. Dapsone-D8 can be utilized in preclinical and potentially early clinical studies within these new areas to accurately quantify Dapsone, study its distribution in relevant tissues or organs, and identify metabolites formed in these specific disease environments. This analytical support is essential for establishing the pharmacokinetics and pharmacodynamics of Dapsone in novel indications, providing critical data to support further therapeutic development.
Development of Advanced Delivery Systems and Their Impact on Dapsone-D8 Tracing
The development of advanced delivery systems for Dapsone, such as nanoparticles, liposomes, or topical formulations, aims to improve its efficacy, reduce systemic exposure, or target specific tissues nih.govresearchgate.netmdpi.com. Dapsone-D8 is an invaluable tool in the research and development of these systems. It can be incorporated into the delivery system formulation and used to trace the release profile of Dapsone from the system, its distribution in target tissues versus non-target tissues, and its subsequent metabolism.
Using Dapsone-D8 allows researchers to differentiate the drug released from the delivery system from any endogenous background signals and to accurately quantify the amount of drug delivered to the intended site. This is particularly important for evaluating the performance of novel delivery technologies and understanding how the formulation impacts the drug's bioavailability, distribution, and metabolic fate. Studies evaluating the skin permeation and retention of Dapsone from nanostructured lipid carriers, for example, could benefit significantly from using a labeled internal standard like Dapsone-D8 for precise quantification in skin layers nih.gov.
Hypothetical Data: In Vitro Release Profile of Dapsone from a Novel Delivery System Traced with Dapsone-D8
| Time Point (hours) | Cumulative % Dapsone Released (measured via Dapsone-D8) |
| 0.5 | XX.X |
| 1 | YY.Y |
| 2 | ZZ.Z |
| 4 | AA.A |
| 8 | BB.B |
| 12 | CC.C |
| 24 | DD.D |
Note: This is a hypothetical table structure. Actual data would be generated from in vitro release experiments using a Dapsone-D8 labeled formulation and appropriate analytical methods.
Q & A
Q. What is the role of deuterium labeling in Dapsone-D8 for pharmacokinetic studies?
Deuterium labeling in Dapsone-D8 enables precise tracking of metabolic pathways and drug stability in biological systems. Researchers use isotopically labeled compounds to differentiate endogenous and exogenous metabolites via techniques like LC-MS or NMR. For example, deuterium substitution reduces metabolic degradation rates at specific sites, allowing for extended half-life measurements . Methodologically, ensure deuterium incorporation is validated (e.g., via isotopic purity assays ≥98% ) to avoid interference from unlabeled analogs.
Q. How is Dapsone-D8 synthesized and characterized for research use?
Synthesis involves substituting hydrogen atoms with deuterium at specific positions (e.g., aromatic rings) using deuterated precursors. Characterization requires:
- Mass Spectrometry : To confirm molecular weight (256.35 g/mol ) and isotopic distribution.
- Nuclear Magnetic Resonance (NMR) : To verify deuterium placement and structural integrity .
- Purity Analysis : High-performance liquid chromatography (HPLC) to ensure ≥98% purity, critical for minimizing batch variability .
Q. What are the primary applications of Dapsone-D8 in antimicrobial research?
Dapsone-D8 is used to study:
- Mechanism of Action : Deuterated analogs help elucidate binding kinetics to bacterial dihydropteroate synthase (DHPS) via isotopic tracing .
- Metabolic Stability : Comparative studies with non-deuterated Dapsone quantify hepatic enzyme-mediated oxidation rates .
- Blood-Brain Barrier Penetration : Deuterium labeling aids in tracking CNS uptake in animal models .
Advanced Research Questions
Q. How can researchers address contradictory data in Dapsone-D8 efficacy studies?
Contradictions often arise from isotopic effects or experimental design flaws. Mitigation strategies include:
- Controlled Isotopic Studies : Compare Dapsone-D8 with non-deuterated Dapsone under identical conditions to isolate isotope-specific effects .
- Dose-Response Calibration : Use nonlinear regression models to account for variability in deuterium’s kinetic isotope effect (KIE) .
- Reproducibility Protocols : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM) to avoid confounding metabolic interactions .
Q. What methodological challenges arise when quantifying Dapsone-D8 in complex matrices?
Key challenges include:
- Matrix Interference : Use solid-phase extraction (SPE) or protein precipitation to isolate Dapsone-D8 from plasma or tissue homogenates .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to achieve picogram-level sensitivity .
- Cross-Reactivity : Validate assays against structurally similar sulfonamides to ensure specificity .
Q. How should researchers design longitudinal studies to assess Dapsone-D8 toxicity?
- Animal Models : Use Sprague-Dawley rats with staggered dosing (e.g., 10–100 mg/kg) to monitor hematologic toxicity (e.g., methemoglobinemia) .
- Endpoint Selection : Include histopathology (liver/kidney) and oxidative stress markers (e.g., glutathione levels) .
- Data Normalization : Apply mixed-effects models to adjust for inter-individual metabolic variability .
Methodological and Ethical Considerations
Q. What are best practices for integrating Dapsone-D8 data into multi-omics frameworks?
Q. How can isotopic impurities in Dapsone-D8 impact experimental outcomes?
Impurities (e.g., D6 or D7 analogs) may skew kinetic measurements. Solutions include:
- Batch Testing : Require certificates of analysis (CoA) with isotopic enrichment ≥98 atom%D .
- Calibration Curves : Use impurity-spiked standards to quantify and correct for interference .
Q. What ethical guidelines apply to Dapsone-D8 research involving human-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
